molecular formula C27H28N2O4 B242581 3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione

3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione

Cat. No.: B242581
M. Wt: 444.5 g/mol
InChI Key: YNIOJCBXGPZAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as IPPD, this compound is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have analgesic properties and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments is its potential as a neuroprotective agent. It may also have applications in the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to further investigate its potential as a neuroprotective agent and for the treatment of neurodegenerative diseases. Another direction is to study its potential for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
In conclusion, this compound is a compound that has been widely studied for its potential applications in scientific research. Its antitumor, anti-inflammatory, and analgesic properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione has been synthesized using various methods. One of the most common methods involves the reaction of 4-isopropylbenzoic acid, 2-methoxybenzaldehyde, and 4-methoxybenzaldehyde with piperazine in the presence of a catalyst. Another method involves the reaction of 4-isopropylphenylhydrazine with 2-methoxybenzoyl chloride and 4-methoxybenzoyl chloride in the presence of a base.

Scientific Research Applications

3-(4-Isopropylphenyl)-1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione has been studied for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H28N2O4/c1-18(2)19-9-11-20(12-10-19)26-27(31)28(23-7-5-6-8-24(23)33-4)17-25(30)29(26)21-13-15-22(32-3)16-14-21/h5-16,18,26H,17H2,1-4H3

InChI Key

YNIOJCBXGPZAGH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC

Origin of Product

United States

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